molecular formula C12H20S2 B8671507 2-(4,4-Dimethylcyclohexylidene)-1,3-dithiane CAS No. 828271-16-5

2-(4,4-Dimethylcyclohexylidene)-1,3-dithiane

Cat. No. B8671507
Key on ui cas rn: 828271-16-5
M. Wt: 228.4 g/mol
InChI Key: BWQIZYILUOHQDF-UHFFFAOYSA-N
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Patent
US07332485B2

Procedure details

2-(4,4-Dimethyl-cyclohexylidene)-[1,3]dithiane (21.6 g, 95 mmol) and TFA (30.5 mL, 0.32 mol) were placed in acetonitrile (100 mL) and water (25 mL) and the mixture was heated at 65° C. for 3 h. 30% Aqueous hydrogen peroxide (152 mL, 1.3 mol) was added carefully and the mixture was warmed to 80° C. slowly. After 1 h, the reaction mixture was cooled to 40° C. and was added slowly to an aqueous solution of NaOH (6N, 630 mL). The resulting mixture was cooled to 0° C. and acidified with aqueous 6N HCl. Dichloromethane (500 mL) was added and the mixture was filtered. The aqueous phase was extracted with dichloromethane (100 mL×5), was dried (MgSO4) and was evaporated in vacuo to yield the title compound (12 g, 81%). MH+157.
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
reactant
Reaction Step Three
Name
Quantity
630 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven
Name
Quantity
25 mL
Type
solvent
Reaction Step Eight
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH2:7][CH2:6]C(=C2SCCCS2)[CH2:4][CH2:3]1.[C:15]([OH:21])([C:17](F)(F)F)=[O:16].OO.[OH-].[Na+].Cl>C(#N)C.ClCCl.O>[CH3:1][C:2]1([CH3:14])[CH2:7][CH2:6][CH:17]([C:15]([OH:21])=[O:16])[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
CC1(CCC(CC1)=C1SCCCS1)C
Step Two
Name
Quantity
30.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
152 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
630 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (100 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CCC(CC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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